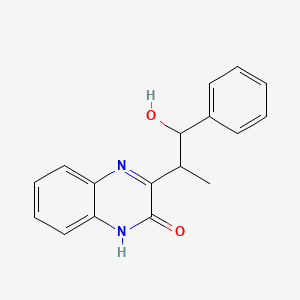
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitroaniline with a suitable aldehyde or ketone, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(alpha-Methyl-beta-hydroxyphenethyl)chinoxalin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können den Chinoxalinring oder die Seitenketten modifizieren.
Substitution: Elektrophile oder nukleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide oder Sulfonylchloride können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte Oxidation zu Chinoxalin-2,3-dionen führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Als potenzieller Therapeutika erforscht aufgrund seiner bioaktiven Eigenschaften.
Industrie: Bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(alpha-Methyl-beta-hydroxyphenethyl)chinoxalin-2(1H)-on hängt von seiner spezifischen biologischen oder chemischen Aktivität ab. Im Allgemeinen könnte es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren und zu verschiedenen biologischen Effekten führen. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität, die Modulation der Rezeptorfunktion oder die Interferenz mit zellulären Prozessen gehören.
Wirkmechanismus
The mechanism of action of 3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinoxalin: Die Stammverbindung mit einer einfacheren Struktur.
2,3-Dimethylchinoxalin: Ein Derivat mit Methylgruppen an den Positionen 2 und 3.
6,7-Dimethoxychinoxalin: Ein Derivat mit Methoxygruppen an den Positionen 6 und 7.
Einzigartigkeit
3-(alpha-Methyl-beta-hydroxyphenethyl)chinoxalin-2(1H)-on ist einzigartig aufgrund des Vorhandenseins der alpha-Methyl-beta-hydroxyphenethylgruppe, die spezifische biologische oder chemische Eigenschaften verleihen kann, die in einfacheren Chinoxalinderivaten nicht gefunden werden.
Eigenschaften
CAS-Nummer |
645475-72-5 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-(1-hydroxy-1-phenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-11(16(20)12-7-3-2-4-8-12)15-17(21)19-14-10-6-5-9-13(14)18-15/h2-11,16,20H,1H3,(H,19,21) |
InChI-Schlüssel |
NMIKBYYHWLQKEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















